



Application Notes and Protocols for TPP1 Activity Assay in Cell Lysates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl-peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease that cleaves N-terminal tripeptides from substrate proteins.[1][2] Deficiency in TPP1 activity is the underlying cause of classical late-infantile neuronal ceroid lipofuscinosis (CLN2 disease), a devastating neurodegenerative disorder.[3][4] Accurate and reproducible measurement of TPP1 enzymatic activity in cell lysates is crucial for basic research, disease modeling, and the development of therapeutic interventions for CLN2 disease.

These application notes provide a detailed protocol for a fluorometric assay to determine TPP1 activity in cell lysates. The assay is based on the cleavage of the synthetic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC), which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5][6]

Experimental Principles

The TPP1 activity assay is a fluorometric endpoint assay. TPP1 present in the cell lysate cleaves the non-fluorescent substrate AAF-AMC. This cleavage releases the highly fluorescent AMC molecule. The amount of AMC produced is directly proportional to the TPP1 enzymatic activity in the sample. The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[6] A



standard curve generated with known concentrations of AMC is used to quantify the amount of product formed and, consequently, the TPP1 activity.

Data Presentation

Table 1: Example of TPP1 Activity Data

Sample ID	Protein Concentration (mg/mL)	Fluorescence (RFU)	AMC (nmol)	TPP1 Activity (nmol/mg/h)
Control Lysate	2.1	15,800	10.5	2.50
Treated Lysate	2.3	8,200	5.4	1.17
Blank	0	550	0	0

Note: This table presents example data and should be adapted based on experimental results.

Experimental ProtocolsI. Cell Lysis

This protocol is designed for cultured adherent cells.

Materials:

- · Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM EDTA, 50 mM NaF, 1% NP-40)[7]
- Protease Inhibitor Cocktail
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge (4°C)



Procedure:

- Wash cell monolayers twice with ice-cold PBS.
- Aspirate PBS completely.
- Add an appropriate volume of ice-cold Cell Lysis Buffer containing protease inhibitors to the culture dish.
- Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 13,000-15,000 x g for 15-20 minutes at 4°C.[5][6]
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Store the cell lysate at -80°C for long-term use or keep on ice for immediate use.[7]

II. TPP1 Activity Assay

Materials:

- Cell lysate (from Protocol I)
- Acetate Buffer (0.1 M, pH 4.0)
- AAF-AMC Substrate (stock solution in DMSO, e.g., 10 mM)
- AMC Standard (stock solution in DMSO, e.g., 1 mM)
- Stop Solution (e.g., 0.5 M EDTA, pH 12.0)[5][6]
- 96-well black, flat-bottom microplate



Microplate reader with fluorescence detection

Procedure:

- 1. Preparation of Reagents:
- Assay Buffer: Acetate Buffer (0.1 M, pH 4.0).
- Substrate Working Solution: Dilute the AAF-AMC stock solution to the desired final concentration (e.g., 62.5 μM) in Assay Buffer.[5][6] Prepare fresh.
- AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 μM).
- 2. Assay Reaction:
- In a 96-well plate, add a specific amount of cell lysate protein (e.g., 15 μg) to each well.[5][6]
- Bring the total volume in each well to a consistent amount (e.g., 50 μL) with Assay Buffer.
 Include a "no lysate" control (blank).
- Add the Substrate Working Solution to each well to initiate the reaction (e.g., 100 μ L, for a total reaction volume of 150 μ L).
- Incubate the plate at 37°C for a specified period (e.g., 1 to 20 hours), protected from light.[5] [6] The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the reaction by adding the Stop Solution to each well (e.g., 100 μL).[5][6]
- 3. Fluorescence Measurement:
- Measure the fluorescence intensity on a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
- 4. Data Analysis:
- Subtract the fluorescence reading of the blank from all sample and standard readings.

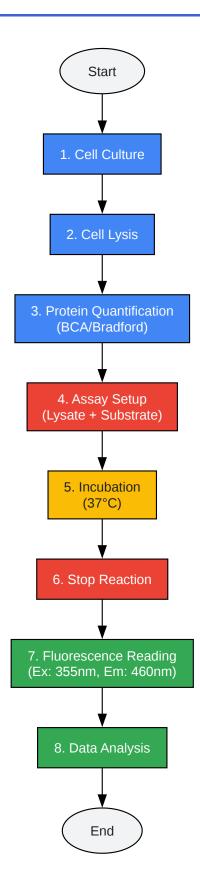


- Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
- Use the standard curve to determine the amount of AMC produced in each sample well (in nmol).
- Calculate the TPP1 activity using the following formula:

TPP1 Activity (nmol/mg/h) = (nmol of AMC produced) / (mg of protein in the well x incubation time in hours)

Mandatory Visualizations Experimental Workflow Diagram





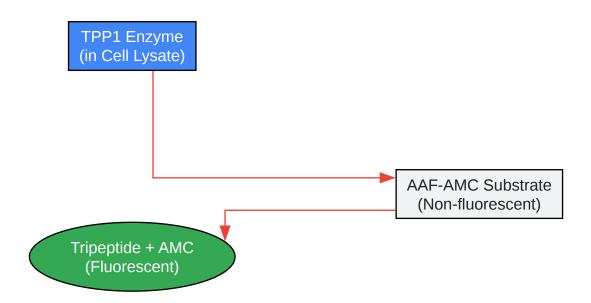
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Caption: Workflow for TPP1 activity assay in cell lysates.



TPP1 Enzymatic Reaction Diagram

Cleavage at pH 4.0



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Caption: TPP1 enzymatic cleavage of AAF-AMC substrate.

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